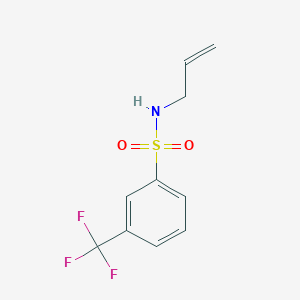

N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide, also known as TFPB, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. TFPB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Green Synthesis Methods

Research has explored green and efficient synthesis methods for sulfonamides, highlighting environmentally benign processes. For instance, a study demonstrated the synthesis of carbon-nitrogen bonds via a novel method for coupling sulfonamides and alcohols using a nanostructured catalyst. This process is significant for its high yields and the magnetic properties of the catalyst, which allow for easy product isolation and catalyst recycling, illustrating an environmentally friendly approach to synthesizing sulfonamide derivatives (F. Shi et al., 2009).

Synthesis of Fluorinated Compounds

Fluorinated sulfonamide compounds have been synthesized and evaluated for various biological activities. One study described an efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, highlighting their potential in drug development. These compounds exhibited cytotoxic activity against several cancer cell lines, suggesting their relevance in medicinal chemistry (Omar Gómez-García et al., 2017).

Inhibition Studies

Sulfonamide compounds have been studied as inhibitors for various enzymes. One significant area of research is their role as carbonic anhydrase inhibitors. Studies have synthesized benzene sulfonamides containing triazole-O-glycoside tails to evaluate their inhibitory activity against carbonic anhydrase isozymes, crucial for understanding their therapeutic potential (Brendan L Wilkinson et al., 2007). Another study explored glycoconjugate benzene sulfonamides prepared by "click-tailing," assessing their inhibition of human carbonic anhydrase isozymes, with implications for cancer therapy (Brendan L Wilkinson et al., 2006).

Catalytic and Synthetic Applications

Research has also focused on the catalytic applications of sulfonamide compounds, such as the coupling of N-benzylic sulfonamides with silylated nucleophiles at room temperature. This work contributes to synthetic chemistry by enabling the creation of structurally diverse products through efficient catalytic processes (Baimei Yang & S. Tian, 2010).

Material Science and Structural Analysis

In material science, the synthesis and characterization of sulfonamide compounds have facilitated the understanding of their properties. Studies such as the X-ray structural characterization and DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provide insight into the molecular structure and electronic properties of these compounds, valuable for material science applications (K. Sarojini et al., 2012).

properties

IUPAC Name |

N-prop-2-enyl-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2S/c1-2-6-14-17(15,16)9-5-3-4-8(7-9)10(11,12)13/h2-5,7,14H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJBEOOBZADTBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)

![4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)

![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)

![[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride](/img/structure/B2945629.png)

![Methyl 3-({[3-(methylthio)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2945632.png)